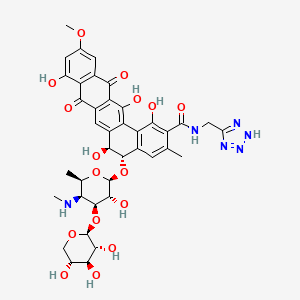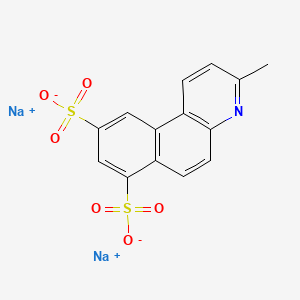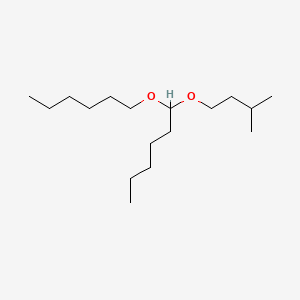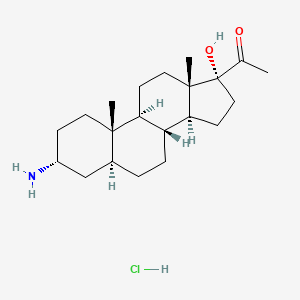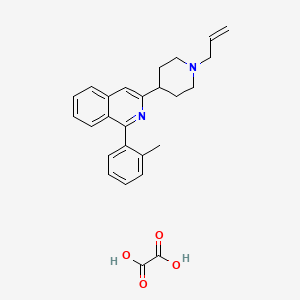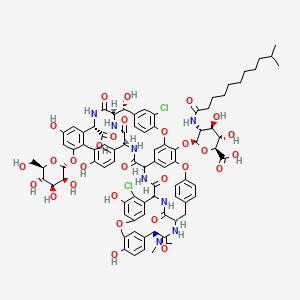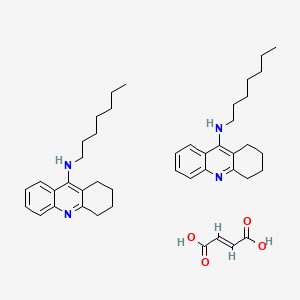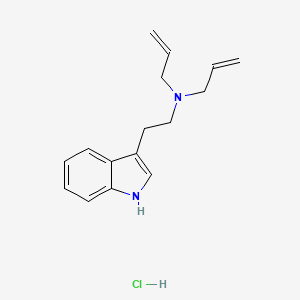
1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt involves the sulfonation of 1,2-naphthoquinone. The reaction typically occurs under controlled conditions with the use of sulfuric acid as the sulfonating agent. The reaction is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to achieve high yields and purity. The product is then neutralized with ammonium hydroxide to form the ammonium salt.
化学反应分析
Types of Reactions
3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
科学研究应用
3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
作用机制
The mechanism of action of 3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt involves its interaction with biological molecules. The quinone moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and reactivity .
相似化合物的比较
Similar Compounds
1,2-Naphthoquinone-4-sulfonic acid sodium salt: Similar in structure but differs in the counterion (sodium instead of ammonium).
1,2-Naphthoquinone: Lacks the sulfonic acid group, making it less soluble and reactive.
Uniqueness
3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt is unique due to its combination of the quinone moiety and the sulfonic acid group. This combination enhances its solubility, reactivity, and versatility in various applications .
属性
CAS 编号 |
53684-60-9 |
|---|---|
分子式 |
C10H9NO5S |
分子量 |
255.25 g/mol |
IUPAC 名称 |
azanium;3,4-dioxonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H6O5S.H3N/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);1H3 |
InChI 键 |
REWCQQNCDUDYOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

